molecular formula C8H9BrFNO B11877625 6-Fluoroisoindolin-5-ol hydrobromide

6-Fluoroisoindolin-5-ol hydrobromide

Cat. No.: B11877625
M. Wt: 234.07 g/mol
InChI Key: FACYVPCMMKUHQA-UHFFFAOYSA-N
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Description

6-Fluoroisoindolin-5-ol hydrobromide is a chemical compound with the molecular formula C8H9BrFNO and a molecular weight of 234.07 g/mol . It is a derivative of isoindoline, characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 5th position, along with a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroisoindolin-5-ol hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the isoindoline core.

    Fluorination: Introduction of the fluorine atom at the 6th position of the isoindoline ring.

    Hydroxylation: Addition of a hydroxyl group at the 5th position.

    Hydrobromide Formation: Conversion of the compound into its hydrobromide salt form.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoroisoindolin-5-ol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of 6-fluoroisoindolin-5-one.

    Reduction: Formation of 6-fluoroisoindoline.

    Substitution: Formation of various substituted isoindoline derivatives.

Scientific Research Applications

6-Fluoroisoindolin-5-ol hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoroisoindolin-5-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroisoindoline: Lacks the hydroxyl group present in 6-Fluoroisoindolin-5-ol hydrobromide.

    5-Hydroxyisoindoline: Lacks the fluorine atom at the 6th position.

    Isoindoline: The parent compound without any substituents.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

6-fluoro-2,3-dihydro-1H-isoindol-5-ol;hydrobromide

InChI

InChI=1S/C8H8FNO.BrH/c9-7-1-5-3-10-4-6(5)2-8(7)11;/h1-2,10-11H,3-4H2;1H

InChI Key

FACYVPCMMKUHQA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2CN1)F)O.Br

Origin of Product

United States

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